molecular formula C19H15F3N4O3 B2843144 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide CAS No. 1795455-04-7

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2843144
CAS No.: 1795455-04-7
M. Wt: 404.349
InChI Key: FIIVPARZZVIJQF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a trifluoromethyl group, and a dihydrobenzo[b][1,4]dioxin ring . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the trifluoromethyl group, and the dihydrobenzo[b][1,4]dioxin ring would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group could potentially be involved in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Structural and Energetic Analysis

Research on nicotinamide derivatives focuses on understanding the basic recognition patterns and energetic features within crystal structures. Studies on cocrystals of nicotinamide with dihydroxybenzoic acids have highlighted the importance of proton acceptors in heterocyclic compounds, showcasing the potential for developing new pharmaceuticals or materials with tailored properties (Jarzembska et al., 2017).

Therapeutic Potential

Nicotinamide derivatives have been studied for their therapeutic potential, including gastroprotective effects and anti-inflammatory actions. These findings indicate the relevance of nicotinamide derivatives in medical research, particularly in developing treatments for gastrointestinal disorders and inflammation-related conditions (Brzozowski et al., 2008).

Corrosion Inhibition

In the field of materials science, nicotinamide derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. This application is crucial for extending the lifespan of metals used in industrial applications, highlighting the chemical's utility beyond biomedical research (Chakravarthy et al., 2014).

Antimicrobial Activity

Nicotinamide and its analogues have demonstrated antimicrobial activity, suggesting potential uses in developing new antibiotics or disinfectants. This research area is particularly relevant in addressing the growing concern over antibiotic-resistant bacteria (Abunada et al., 2008).

Molecular Interaction and Drug Development

Studies on the interaction between nicotinamide derivatives and biological molecules contribute to drug development by providing insights into molecular mechanisms and potential drug targets. For instance, the inhibition of Na+/Ca2+ exchange by specific nicotinamide derivatives offers a promising approach for neuroprotective drug development (Iwamoto & Kita, 2006).

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through aromatic electrophilic substitution . The compound could bind to its target, leading to conformational changes that affect the target’s function .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes , suggesting potential effects on neurotransmission and inflammation pathways.

Pharmacokinetics

Its bioavailability, half-life, and routes of excretion remain unknown .

Result of Action

Based on its potential inhibition of cholinesterases and lipoxygenase enzymes , it could potentially affect neurotransmission and inflammatory responses.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be the subject of further studies to fully explore its properties, potential uses, and safety profile .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3/c20-19(21,22)17-6-5-12(7-23-17)18(27)25-13-8-24-26(9-13)10-14-11-28-15-3-1-2-4-16(15)29-14/h1-9,14H,10-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIVPARZZVIJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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